molecular formula C7H9F2IN2 B2923999 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole CAS No. 1946822-15-6

5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole

Cat. No.: B2923999
CAS No.: 1946822-15-6
M. Wt: 286.064
InChI Key: RYYNYZCPZCEAPA-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of difluoromethyl, ethyl, iodo, and methyl groups attached to a pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable pyrazole derivative. This can be achieved using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or nickel, to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The iodo group also provides a versatile handle for further functionalization through various chemical reactions .

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2/c1-3-12-6(7(8)9)5(10)4(2)11-12/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNYZCPZCEAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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